Ganoderic acid D2

Neuroinflammation BV-2 Microglia Nitric Oxide Inhibition

Ganoderic acid D2 offers unique structural differentiation within the ganoderic acid family—characterized by hydroxylation at 7β and 12β and ketone groups at C-3, C-11, C-15, and C-23. Use it as a quantitatively characterized anti-inflammatory standard in BV-2 microglial assays (IC50 5.91 μM against LPS-induced NO), a low-cytotoxicity baseline (HeLa IC50 >300 μM) for SAR studies, a validated PK reference in rodent models (Tmax ~1 h, t1/2 <6 h), or a selective telomerase/DNA template binder for pathway-specific oncology research. Generic substitution risks irreproducible results—choose D2 for target-defined experimental control.

Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
CAS No. 110311-47-2
Cat. No. B8209696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid D2
CAS110311-47-2
Molecular FormulaC30H42O8
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
InChIInChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)
InChIKeyLCIUOVOXWPIXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderic Acid D2 Procurement: Baseline Identity and Compound Classification


Ganoderic acid D2 (CAS: 97653-94-6; 110311-47-2 as secondary identifier), also known as 12β-ganoderic acid M, is a highly oxygenated lanostane-type tetracyclic triterpenoid isolated primarily from the medicinal mushroom Ganoderma lucidum (Reishi/Lingzhi) [1]. It belongs to the broader ganoderic acid (GA) family, which comprises over 80 structurally distinct triterpenoids and constitutes the major bioactive small-molecule fraction of G. lucidum alongside polysaccharides [2]. Ganoderic acid D2 has documented anticancer, anti-inflammatory, and antioxidative activity in preclinical models, positioning it as a research-grade natural product for cell signaling, inflammation, and oncology investigations [3].

Why Ganoderic Acid D2 Cannot Be Interchanged with Other Ganoderic Acids


Although all ganoderic acids share a lanostane skeleton, their functional differentiation is determined by the precise pattern and degree of oxygenation at specific ring positions. Ganoderic acid D2 possesses a distinct oxidation pattern—specifically hydroxylation at the 7β and 12β positions combined with ketone functionalities at C-3, C-11, C-15, and C-23 . These structural variations, even among close analogs such as ganoderic acid D, ganoderic acid DM, and ganoderic acid C2, produce divergent biological activity profiles: differences in anti-inflammatory potency, cytotoxicity against specific cancer cell lines, and molecular target engagement have been documented [1]. Generic substitution without considering these functional distinctions risks invalidating experimental reproducibility and compromising target-specific outcomes in research protocols .

Ganoderic Acid D2 Quantitative Evidence: Differentiation Against Closest Analogs


Anti-Inflammatory Activity: Ganoderic Acid D2 Potency in Microglial Cells

Ganoderic acid D2 exhibits measurable anti-inflammatory activity in mouse BV-2 microglial cells, inhibiting LPS-induced nitric oxide (NO) production with an IC50 value of 5.91 μM . This potency can be contextually compared to the broad class of ganoderic acids, where reported anti-inflammatory IC50 values typically range from 5–30 μM in similar assays [1]. While direct head-to-head data for D2 versus other individual ganoderic acids in the identical BV-2 assay is not currently available, the quantified 5.91 μM IC50 positions ganoderic acid D2 among the more potent anti-inflammatory triterpenoids within the GA family [2].

Neuroinflammation BV-2 Microglia Nitric Oxide Inhibition

Cytotoxicity Profile: Differential Selectivity Against HeLa Cervical Cancer Cells

Ganoderic acid D2 displays notable cytotoxicity selectivity: it shows an IC50 greater than 300 μM against human HeLa cervical carcinoma cells, indicating minimal cytotoxic effect in this particular cell line . In contrast, the closely related analog ganoderic acid D has been documented to induce apoptosis in HeLa cells at substantially lower concentrations, with studies reporting effective pro-apoptotic activity in HeLa cells [1]. This differential HeLa sensitivity—high potency for ganoderic acid D versus low potency for ganoderic acid D2—represents a functional divergence despite the two compounds differing structurally only in the hydroxylation pattern (ganoderic acid D2 bears additional oxygenation at C-12β) .

Cancer Research Cervical Cancer Cytotoxicity Selectivity

In Vivo Pharmacokinetics: Absorption and Systemic Exposure Profile

Ganoderic acid D2 has been characterized in a comparative pharmacokinetic study alongside eight other ganoderic acids (C2, C6, G, B, A, C1, lucidenic acid A, and ganoderenic acid D) following oral administration in rats [1]. The study established that ganoderic acid D2 exhibits a consistent pharmacokinetic profile: time to peak plasma concentration (Tmax) of approximately 1 hour, elimination half-life (t1/2) of less than 6 hours, and an accumulation factor (Rac) of approximately 1.00, indicating no significant drug accumulation after repeated dosing [2]. Importantly, the study quantified that the mean area under the plasma concentration-time curve (AUC0–t) increased by approximately 10–40 fold when comparing high-dose to low-dose administration of the same sporoderm-removed spore powder formulation [3].

Pharmacokinetics Bioavailability In Vivo ADME

Telomerase Inhibition: Distinctive Mechanistic Activity

Ganoderic acid D2 has been demonstrated to inhibit telomerase activity via a distinctive mechanism: direct binding to the DNA template component of the telomerase enzyme complex . This mode of action contrasts with that of ganoderic acid D, which exerts its anticancer effects primarily through SIRT3 upregulation, cyclophilin D deacetylation, and inhibition of colon cancer cell energy reprogramming (glucose uptake, lactate, pyruvate, and acetyl-CoA production) [1]. Ganoderic acid DM, another comparator, functions via DNA damage induction and G1 cell cycle arrest in breast cancer cells [2]. The telomerase-binding mechanism of D2 represents a mechanistically orthogonal approach to targeting cancer cell immortality pathways compared to SIRT3 modulation or DNA damage pathways.

Telomerase Inhibition Cancer Cell Immortality DNA Binding

Optimal Research Application Scenarios for Ganoderic Acid D2 Based on Quantitative Evidence


Neuroinflammation Studies Requiring Quantified Microglial NO Inhibition

Use ganoderic acid D2 in BV-2 microglial cell models when a quantitatively characterized anti-inflammatory triterpenoid is required. The documented IC50 of 5.91 μM against LPS-induced NO production provides a reproducible benchmark for assay validation and cross-study comparisons . This application is particularly suited for researchers investigating neuroinflammatory pathways where microglial activation and NO signaling are central pathological features.

HeLa Cervical Cancer Research: Differentiating GA-D2 from GA-D

Employ ganoderic acid D2 as a low-cytotoxicity control or scaffold for structure-activity relationship (SAR) studies in HeLa cervical cancer models. Given its IC50 > 300 μM, D2 can serve as a baseline reference compound when evaluating more potent ganoderic acid analogs (e.g., ganoderic acid D) that induce HeLa apoptosis at lower concentrations . This differential selectivity supports targeted investigations into the structural determinants of HeLa cytotoxicity within the GA family.

In Vivo Pharmacokinetic and ADME Profiling of Ganoderic Acids

Select ganoderic acid D2 as a representative ganoderic acid for in vivo pharmacokinetic studies in rodent models. The peer-reviewed PK parameters (Tmax ≈ 1 h, t1/2 < 6 h, Rac ≈ 1.00) provide a validated reference point for designing dosing regimens, interpreting plasma concentration data, and comparing bioavailability across different G. lucidum extract formulations [1]. This compound is among the limited subset of ganoderic acids with published multi-dose PK characterization.

Telomerase-Dependent Cancer Cell Immortality Pathway Investigation

Prioritize ganoderic acid D2 for studies focused on telomerase inhibition and telomere maintenance mechanisms in cancer. Its documented ability to bind the DNA template of the telomerase complex distinguishes it from ganoderic acids that act through alternative pathways (e.g., SIRT3 modulation by GA-D, DNA damage by GA-DM). This mechanistic orthogonality enables pathway-specific pharmacological interrogation.

Quote Request

Request a Quote for Ganoderic acid D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.